VU0652925
VU0652925
VU0652925 is a PAR4 antagonist. VU0652925 had a PAC1 IC50 of 43.0 pM (-pIC50±SEM: 10.4±0.04) and a P-sel IC50 of 39.2 pM (-pIC50±SEM: 10.41±0.04). PAR4 antagonists is potential useful for the development of tools such as radioligands and PET tracers that are not currently available to the field for this target.
Brand Name:
Vulcanchem
CAS No.:
1476847-58-1
VCID:
VC0546986
InChI:
InChI=1S/C24H18N4O4S2/c1-29-16-8-19(31-12-15-13-33-22(25-15)14-6-4-3-5-7-14)17-10-21(32-20(17)9-16)18-11-28-23(26-18)34-24(27-28)30-2/h3-11,13H,12H2,1-2H3
SMILES:
COC1=NN2C(S1)=NC(C3=CC4=C(O3)C=C(OC)C=C4OCC5=CSC(C6=CC=CC=C6)=N5)=C2
Molecular Formula:
C24H18N4O4S2
Molecular Weight:
490.552
VU0652925
CAS No.: 1476847-58-1
Inhibitors
VCID: VC0546986
Molecular Formula: C24H18N4O4S2
Molecular Weight: 490.552
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1476847-58-1 |
---|---|
Product Name | VU0652925 |
Molecular Formula | C24H18N4O4S2 |
Molecular Weight | 490.552 |
IUPAC Name | 2-methoxy-6-(6-methoxy-4-((2-phenylthiazol-4-yl)methoxy)benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C24H18N4O4S2/c1-29-16-8-19(31-12-15-13-33-22(25-15)14-6-4-3-5-7-14)17-10-21(32-20(17)9-16)18-11-28-23(26-18)34-24(27-28)30-2/h3-11,13H,12H2,1-2H3 |
Standard InChIKey | RROGCGMHOWNSLD-UHFFFAOYSA-N |
SMILES | COC1=NN2C(S1)=NC(C3=CC4=C(O3)C=C(OC)C=C4OCC5=CSC(C6=CC=CC=C6)=N5)=C2 |
Appearance | Solid powder |
Description | VU0652925 is a PAR4 antagonist. VU0652925 had a PAC1 IC50 of 43.0 pM (-pIC50±SEM: 10.4±0.04) and a P-sel IC50 of 39.2 pM (-pIC50±SEM: 10.41±0.04). PAR4 antagonists is potential useful for the development of tools such as radioligands and PET tracers that are not currently available to the field for this target. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | VU0652925, VU-0652925, VU 0652925, BMS-3, BMS 3, BMS3 |
Reference | 1. MOL #106666; Contributions of PAR1 and PAR4 to thrombin induced GPIIbIIIa activation in human platelets; Matthew T. Duvernay, Kayla J. Temple, Jae G. Maeng, Anna L. Blobaum, Shaun R. Stauffer, Craig W. Lindsley, Heidi E. Hamm Department of Pharmacology, Vanderbilt University Medical Center, Nashville, TN 37232-6600, USA MTD, KJT, JGM, ALB, SRS, HEH, CWL; Vanderbilt Center for Neuroscience Drug Discovery, Vanderbilt University Medical Center, Nashville, TN 37232, USA KJT, ALB, SRS, CWL; Department of Chemistry, Vanderbilt University, Nashville, TN 37232, USA SRS, CWJ Molecular Pharmacology Fast Forward. Published on October 26, 2016 as DOI: 10.1124/mol.116.106666 2. Preparation of protease activated receptor 4 (PAR4) agonist peptides and their use as PAR4 receptor activation for measuring the activity of PAR4 antagonist imidazothiadiazole and imidazopyridazine derivatives and analogs; Kornacker, Michael G.; Mapelli, Claudio; Riexinger, Douglas James |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume